molecular formula C116H170N30O40S B593206 H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2 CAS No. 131448-51-6

H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2

Cat. No.: B593206
CAS No.: 131448-51-6
M. Wt: 2656.866
InChI Key: SAJMZUKCUUHBDC-PPSXDLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids in their DL-configuration. This configuration indicates that each amino acid can exist in either the D- or L-form, which are mirror images of each other. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of **H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-D

Properties

IUPAC Name

4-[[2-[[1-[4-amino-2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMZUKCUUHBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H170N30O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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